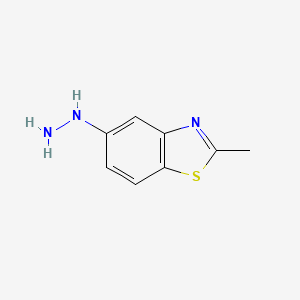![molecular formula C8H9N3O B3300486 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 90223-07-7](/img/structure/B3300486.png)
3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Vue d'ensemble
Description
3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one, also known as DPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, agricultural chemistry, and material science.
Applications De Recherche Scientifique
Crystallographic Analysis
- Crystallographic Structure: The compound 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one has been analyzed using X-ray crystallography, revealing its crystalline structure in the space group P−1. This analysis included understanding the intermolecular interactions such as hydrogen bonding and π–π stacking dimers. This information is crucial for understanding the compound's properties and potential applications in various fields, including material science and molecular design (Borbulevych, 2010).
Synthesis and Biological Evaluation
- Anticancer and Anti-Inflammatory Agents: Several derivatives of pyrazolopyrimidines, including 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one, have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. These derivatives have shown promising results in cytotoxicity screenings against cancer cell lines, indicating their potential use in cancer therapy (Rahmouni et al., 2016).
Novel Compounds and Potential Applications
- Isoxazolines and Isoxazoles Derivatives: Novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized, showcasing the versatility of pyrazolopyrimidinones in generating diverse compounds. These compounds could have potential applications in various fields, including pharmaceuticals and agrochemicals (Rahmouni et al., 2014).
Antitumor Activity
- Synthesis and Antitumor Activity: Derivatives of 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one have been synthesized and tested for their antitumor activity. Specifically, certain derivatives displayed significant inhibitory activity against human breast adenocarcinoma cell lines, highlighting their potential as anticancer agents (Abdellatif et al., 2014).
Quantum Chemical Calculations
- Quantum Chemical Analysis: Quantum chemical calculations have been performed on novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, providing insights into their molecular properties. These studies, which include calculations of HOMO, LUMO,and other quantum chemical features, are essential for understanding the electronic structure and reactivity of these compounds. Such analyses can be crucial for their application in fields like drug design and materials science (Saracoglu et al., 2019).
Synthesis and Antimicrobial Activity
- Antimicrobial Properties: Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, including variants of 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one, were synthesized and evaluated for antimicrobial activity. However, these compounds showed no significant antimicrobial activity, indicating the importance of structural modifications for biological activity (Bruni et al., 1996).
Potential as Ligands and PET Imaging Agents
- Translocator Protein (TSPO) Ligands: Novel pyrazolo[1,5-a]pyrimidines, closely related to 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one, have been synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker for neuroinflammatory processes. These compounds, showing subnanomolar affinity for TSPO, have potential as in vivo PET radiotracers for neuroinflammation imaging (Damont et al., 2015).
Applications in Anticancer and Antimicrobial Agents
- Pyrazole Derivatives: Synthesis of various derivatives including those related to 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one has been carried out. These compounds have been characterized and evaluated for their potential as antimicrobial and anticancer agents, underscoring the broad spectrum of applications for pyrazolo[1,5-a]pyrimidin-7(1H)-one derivatives in medicinal chemistry (Hafez et al., 2016).
Synthesis and Insecticidal/Antibacterial Potential
- **Insecticidal and Antibacterial Potential:** Pyrazolo[1,5-a]pyrimidin-7(1H)-one derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential. This research suggests potential applications in agriculture and public health, particularly in developing new agents to control pests and pathogens (Deohate & Palaspagar, 2020).
Propriétés
IUPAC Name |
3,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-4-10-11-7(5)9-3-6(2)8(11)12/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTANNVCOAYJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNN2C1=NC=C(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



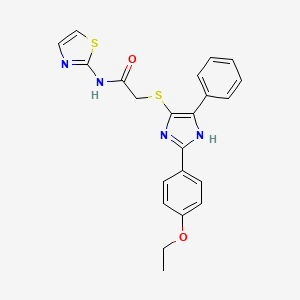
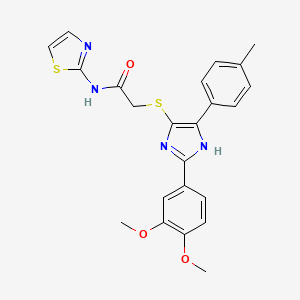
![1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300413.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3300418.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3300425.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3300431.png)

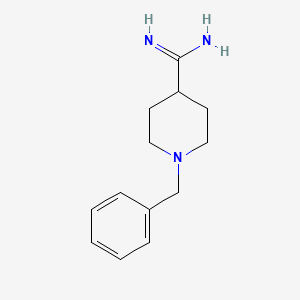
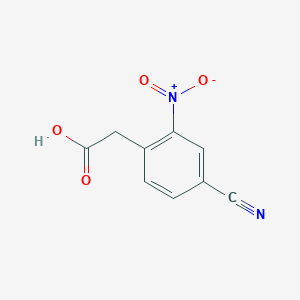

![2-[5-[(Dichlorophosphoryl)amino]-1,2,4-thiadiazol-3-yl]-(Z)-2-(ethoxyimino)acetyl chloride](/img/structure/B3300479.png)

